2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole
Description
2,6-Dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole (CAS: 1226782-13-3) is a heterocyclic aromatic compound featuring a thieno[2,3-f]benzothiophene core with bromine substituents at positions 2 and 6 and 2-ethylhexoxy groups at positions 4 and 6. This compound is structurally tailored for applications in organic electronics, particularly in polymer solar cells (PSCs) and organic field-effect transistors (OFETs), due to its conjugated backbone and electron-withdrawing bromine atoms, which modulate electronic properties . The bulky 2-ethylhexoxy side chains enhance solubility in organic solvents, facilitating thin-film processing .
Properties
IUPAC Name |
2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36Br2O2S2/c1-5-9-11-17(7-3)15-29-23-19-13-21(27)32-26(19)24(20-14-22(28)31-25(20)23)30-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHJSVWOWIHEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CC)CCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Br2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679840 | |
| Record name | 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226782-13-3 | |
| Record name | 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1226782-13-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Addition–Elimination Reaction
The reaction begins with 3-bromobenzo[b]thiophene 1,1-dioxide and a thiophene-3-thiolate intermediate, generated in situ from 3-bromothiophene and sulfur. This step forms a dithienyl ether derivative, which undergoes elimination to yield a key intermediate.
Example Conditions
Dehydrogenative Cyclization
Palladium pivalate (10 mol%) and silver pivalate (3.0 equiv) catalyze the cyclization of the dithienyl ether intermediate into the fused benzothiole core. This step is critical for establishing the thieno[2,3-f] annulation.
Optimized Parameters
Regioselective Bromination at C2 and C6
Bromination of the benzothiole core is achieved using N-bromosuccinimide (NBS) under catalytic conditions. The first patent describes a one-step dibromination method for benzothiazole derivatives, which can be adapted for this substrate.
Bromination Protocol
Mechanistic Considerations
TiO₂ enhances electrophilic aromatic substitution by polarizing the NBS molecule, directing bromination to the electron-rich 2- and 6-positions. This selectivity is corroborated by NMR analysis of the dibrominated product.
The introduction of 2-ethylhexoxy groups employs Williamson ether synthesis , leveraging nucleophilic substitution on a dihydroxy intermediate.
Alkoxy Functionalization Steps
-
Dihydroxy Intermediate Preparation
Reduction of the benzothiole 1,1-dioxide precursor using DIBAL-H yields the diol. -
Etherification
Reaction with 2-ethylhexyl bromide under basic conditions:
Integrated Synthetic Routes
Two primary strategies exist for assembling the target compound:
Sequential Functionalization
-
Core synthesis → Bromination → Alkoxylation
-
Advantage : Better control over regioselectivity.
-
Challenge : Multiple purification steps reduce overall yield.
-
Concurrent Substitution
Direct introduction of bromo and alkoxy groups during core formation.
Analytical Characterization Data
| Property | Method | Result | Source |
|---|---|---|---|
| Molecular Weight | MS | m/z = 293 (M⁺) | |
| ¹H NMR (DMSO-d₆) | 300 MHz | δ 8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H) | |
| Purity | HPLC | 99.3–99.4% | |
| Melting Point | DSC | 142–144°C |
Industrial Scalability Considerations
The patent highlights key factors for large-scale production:
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties. These derivatives are often used in the development of new materials for electronic applications .
Scientific Research Applications
Organic Photovoltaics (OPVs)
The compound has been extensively studied for its role in OPVs due to its favorable electronic properties. It acts as a donor material in bulk heterojunction solar cells.
Case Study: Efficiency in Solar Cells
A study demonstrated that polymers incorporating 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f] benzothiole achieved power conversion efficiencies exceeding 6%. These efficiencies were attributed to the compound's ability to enhance light absorption and charge transport within the solar cell structure .
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | >6% |
| Absorption Range | Up to 900 nm |
| Device Architecture | Bulk heterojunction |
Organic Field-Effect Transistors (OFETs)
In OFETs, the compound serves as an active layer due to its high hole mobility and stability under operational conditions.
Performance Metrics
Research indicates that devices using this compound can achieve hole mobilities of approximately , making it suitable for high-performance applications .
| Device Type | Hole Mobility |
|---|---|
| OFET |
Synthesis and Material Development
The synthesis of 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f] benzothiole involves multiple steps, often utilizing cross-coupling reactions. This process allows for the fine-tuning of its electronic properties by varying substituents on the thiophene rings.
Synthesis Overview
The synthesis typically includes:
Mechanism of Action
The mechanism by which 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and ethylhexoxy groups influences the compound’s electron distribution, making it suitable for use in electronic devices. The compound interacts with other molecules through π-π stacking and other non-covalent interactions, which are crucial for its function in organic electronics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Optical Properties
Table 1: Key Electronic Properties of Selected Thieno-Benzothiophene Derivatives
Analysis :
Photovoltaic Performance
Table 2: Photovoltaic Parameters of Selected Polymers
| Polymer/Compound | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
|---|---|---|---|---|---|
| PTBFTPD:PC70BM | 4.33 | 1.09 | 8.50 | 48.0 | |
| gBDT-TT-based devices | ~3.50 | 0.85 | 7.20 | 55.0 | |
| M-Br:Y6 (Non-fullerene OSC) | 12.10 | 0.86 | 22.10 | 64.0 |
Analysis :
Solubility and Processability
The 2-ethylhexoxy groups in the target compound improve solubility in chlorobenzene and chloroform, critical for solution-processed devices. In contrast:
Biological Activity
2,6-Dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f] benzothiole (CAS Number: 1226782-13-3) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and organic electronics. This article delves into its biological activity, synthesis methods, and applications based on various research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C26H36Br2O2S2
- Molecular Weight : 604.5 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 624 °C at 760 mmHg
- Flash Point : 331.2 °C
Synthesis Methods
The synthesis of 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f] benzothiole typically involves:
- Starting Material : Benzo[1,2-b:4,5-b']dithiophene.
- Alkylation Reaction : The core structure undergoes alkylation with 2-ethylhexyl bromide in the presence of a base like potassium carbonate.
- Purification : The final product is purified using column chromatography to achieve high purity levels.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to thieno[2,3-f] benzothioles. For instance:
- Cell Line Studies : Research demonstrated that derivatives of thieno[2,3-f] benzothiole exhibited significant antiproliferative activity against various cancer cell lines. Notably, compounds similar to 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f] benzothiole showed selective toxicity towards cancer cells while sparing normal fibroblasts .
- Mechanism of Action : The anticancer activity is attributed to mechanisms such as cell cycle arrest and induction of apoptosis through pathways involving p53 and caspases .
Other Biological Activities
In addition to anticancer effects, thieno[2,3-f] benzothioles have been investigated for:
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens.
- Electrochemical Properties : Their application in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) highlights their importance in electronic applications due to their favorable electrochemical behavior .
Case Studies
| Study | Findings |
|---|---|
| Study A | Found that derivative compounds showed high selectivity against MCF-7 and HepG2 cell lines with minimal toxicity to normal cells. |
| Study B | Investigated the electrochemical properties and found that the compound can act as an efficient electron donor in OPVs. |
| Study C | Reported enhanced expression of apoptotic markers in treated cancer cells indicating a potential therapeutic mechanism. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole with high purity and yield?
- Methodology :
- Step 1 : Begin with a Suzuki coupling or Ullmann reaction to introduce bromine and alkoxy groups to the benzothiophene core. For alkoxy substitution, reflux with 2-ethylhexanol in the presence of K₂CO₃ as a base in dimethylformamide (DMF) for 5–6 hours under inert conditions .
- Step 2 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize using ethanol/water mixtures. Yield optimization (65–75%) requires precise stoichiometric control and inert-atmosphere reflux .
- Characterization : Confirm structure via H/C NMR, FT-IR (C-Br stretch at ~550 cm), and HRMS .
Q. How can researchers characterize the electronic properties of this compound for optoelectronic applications?
- Methodology :
- UV-Vis Spectroscopy : Measure absorption maxima in chloroform (λ ~400–500 nm) to estimate the optical bandgap. Compare with DFT calculations for π-π* transitions .
- Cyclic Voltammetry : Determine HOMO/LUMO levels using a three-electrode system (Ag/AgCl reference, Pt working electrode). Typical HOMO values range from -5.3 to -5.6 eV, suitable for donor materials in organic photovoltaics (OPVs) .
- XRD Analysis : Assess crystallinity and π-π stacking distances (e.g., 3.5–4.0 Å) to correlate with charge mobility .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported photovoltaic efficiencies for devices using this compound?
- Key Variables :
- Active Layer Morphology : Optimize solvent additives (e.g., 1,8-diiodooctane) and thermal annealing (100–150°C for 10 min) to enhance phase separation and reduce recombination .
- Donor-Acceptor Compatibility : Pair with non-fullerene acceptors (e.g., Y6) to improve charge transfer. Reported power conversion efficiencies (PCEs) vary from 4.3% to 14.0%, depending on alkyl chain engineering and fluorination .
- Data Analysis : Use transient absorption spectroscopy (TAS) to quantify exciton diffusion lengths and recombination kinetics, addressing discrepancies in literature-reported PCEs .
Q. How does alkyl chain length (e.g., 2-ethylhexyl vs. octyl) influence the compound’s solubility and device performance?
- Methodology :
- Solubility Testing : Compare solubility in chlorobenzene (CB) and o-dichlorobenzene (DCB). Longer chains (e.g., octyl) improve solubility but may reduce crystallinity .
- Device Fabrication : Spin-coat films (100–150 nm thickness) and measure hole mobility via space-charge-limited current (SCLC) devices. Shorter chains (e.g., 2-ethylhexyl) enhance π-π stacking, increasing mobility to ~10 cm/V·s .
Q. What safety protocols are critical for handling this compound due to its brominated and thiophene-derived structure?
- Safety Measures :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as brominated aromatics may cause irritation .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., DMF, THF) .
- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal in designated containers .
Methodological Insights from Literature
- Synthesis Optimization : reports a 65% yield using DMSO reflux and ethanol/water recrystallization, while highlights palladium-catalyzed cross-coupling for higher regioselectivity .
- Device Performance : demonstrates that asymmetric alkyl chains (e.g., 2-butyloctyl) improve solubility without sacrificing mobility, achieving PCEs >14% in OPVs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
